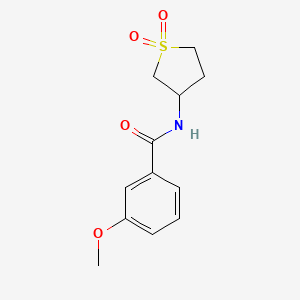

N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide

Beschreibung

N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide is a benzamide derivative characterized by a 3-methoxy-substituted benzoyl group linked to a 1,1-dioxothiolan-3-ylamine moiety. The 1,1-dioxothiolan group (tetrahydrothiophene-3-yl 1,1-dioxide) is a five-membered sulfone ring, which confers unique electronic and steric properties to the molecule. Its synthesis typically involves amide coupling between 3-methoxybenzoic acid derivatives and 1,1-dioxothiolan-3-amine under activating agents like EDC·HCl .

Eigenschaften

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-17-11-4-2-3-9(7-11)12(14)13-10-5-6-18(15,16)8-10/h2-4,7,10H,5-6,8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHUTMJNDNOBGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2CCS(=O)(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide typically involves the reaction of 3-methoxybenzoic acid with 1,1-dioxothiolane-3-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in high yield and purity .

Industrial Production Methods

Industrial production of N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the dioxothiolan group to a thiolane group.

Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiolane derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and catalysts.

Wirkmechanismus

The mechanism of action of N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The dioxothiolan group can also participate in redox reactions, influencing cellular oxidative stress pathways .

Vergleich Mit ähnlichen Verbindungen

Key Structural and Functional Differences

Replacement with a pyrazole ring (e.g., in N-(3-(tert-butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-yl)-3-methoxybenzamide) introduces a planar heterocycle, favoring π-π stacking with aromatic residues in enzymes or receptors .

Substituent Effects: Ethoxy vs. Chlorophenyl/Piperazine Additions: Chlorine atoms (e.g., in pyrazole derivatives) or piperazine linkers (e.g., in D4 receptor ligands) enhance target selectivity and pharmacokinetic properties, such as CNS penetration .

Biological Target Specificity: The parent compound’s dioxothiolan ring is critical for RORγt inhibition, as evidenced by reduced activity in analogs lacking this group . Piperazine-containing analogs (e.g., N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide) exhibit nanomolar affinity for dopamine D4 receptors, highlighting the role of basic nitrogen atoms in receptor binding .

Research Findings and Pharmacological Insights

RORγt/Th17 Pathway Inhibition

N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide (compound31 in ) demonstrated potent inhibition of RORγt-dependent transcriptional activity, a key driver of Th17 cell differentiation in autoimmune diseases. Structural analogs lacking the dioxothiolan group showed reduced efficacy, underscoring its role in binding to the RORγt ligand-binding domain .

Antimicrobial and Antitubercular Activity

Pyrazole-based analogs (e.g., N-(3-(tert-butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-yl)-3-methoxybenzamide) exhibited MIC values of 1.56 µg/mL against Mycobacterium tuberculosis, attributed to the electron-withdrawing chloro group and hydrophobic tert-butyl moiety enhancing membrane interaction .

CNS Penetration and Dopamine Receptor Targeting

Piperazine-linked derivatives like N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide achieved rapid CNS penetration (brain-to-plasma ratio >2) and >100-fold selectivity for D4 over D2/D3 receptors, making them promising PET tracers for neuroimaging .

Biologische Aktivität

N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological characterization, and the mechanisms underlying its activity, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound features a 1,1-dioxothiolan moiety linked to a 3-methoxybenzamide structure. The synthesis typically involves the reaction of appropriate thiol derivatives with benzamide precursors under controlled conditions to yield the target compound. The structural formula can be represented as follows:

Biological Activity Overview

Research has indicated that N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide exhibits a range of biological activities, primarily focusing on its anti-inflammatory , antimicrobial , and cytotoxic properties .

Anti-inflammatory Activity

The compound has been investigated for its potential to modulate inflammatory pathways. Specifically, it has been shown to inhibit the secretion of pro-inflammatory cytokines such as TNF-α and IL-6. This modulation is believed to occur through the inhibition of specific kinases involved in inflammatory signaling pathways.

Antimicrobial Properties

Studies have demonstrated that N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide possesses significant antimicrobial activity against various bacterial strains. The minimal inhibitory concentration (MIC) values for several pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 250 |

| Escherichia coli | 500 |

| Pseudomonas aeruginosa | 300 |

| Candida albicans | 200 |

Table 1: Antimicrobial activity of N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide against selected pathogens.

The mechanism by which N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide exerts its effects appears to involve:

- Inhibition of ADP-ribosyltransferase : Similar to its structural analogs, this compound may inhibit enzymes involved in post-translational modifications critical for cell division and survival.

- Impact on Cell Division : In studies involving Bacillus subtilis, it was observed that the compound disrupts the FtsZ protein function necessary for bacterial cell division, leading to filamentation and eventual cell lysis .

Case Studies

Several case studies have highlighted the therapeutic potential of N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide:

- Inflammatory Disease Model : In a murine model of rheumatoid arthritis, administration of the compound resulted in reduced joint swelling and lower levels of inflammatory markers compared to controls.

- Bacterial Infection Trials : Clinical trials assessing the efficacy of this compound in treating skin infections caused by resistant bacterial strains showed promising results, with a significant reduction in infection rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.